1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid
Description
1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid is a spirocyclic compound featuring a fused furopyridine and cyclohexane system. Its molecular formula is C₁₃H₁₃NO₄, derived by replacing the ethyl ester group in its analog, ethyl 1'-oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylate (C₁₅H₁₇NO₄; molecular weight 275.30 g/mol), with a carboxylic acid moiety . The compound’s IUPAC name reflects the spiro junction at the cyclohexane and the 1'-oxo-furo[3,4-c]pyridine rings. It is listed under ChemSpider ID 8509059 (ethyl ester) and is categorized as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11(16)8-1-4-13(5-2-8)10-7-14-6-3-9(10)12(17)18-13/h3,6-8H,1-2,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCKCWRHRYXELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)C3=C(C=CN=C3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458037, DTXSID101137239 | |
| Record name | 1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1′-Oxospiro[cyclohexane-1,3′(1′H)-furo[3,4-c]pyridine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569351-62-8, 328233-23-4 | |
| Record name | 1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1′-Oxospiro[cyclohexane-1,3′(1′H)-furo[3,4-c]pyridine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid is a complex organic compound with the molecular formula C13H13NO4 and a molecular weight of approximately 245.25 g/mol. Its unique spiro structure, which combines a cyclohexane ring with a furo[3,4-c]pyridine moiety and a carboxylic acid functional group, suggests significant potential for biological activity. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
The structural characteristics of this compound contribute to its reactivity and biological interactions. The presence of multiple functional groups allows for diverse chemical reactions, making it a versatile intermediate in organic synthesis.
Research into the biological activity of this compound primarily focuses on its interaction with various biological targets. Initial studies indicate that it may exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). A high-throughput screening of chemical libraries revealed that several compounds structurally related to this spiro compound showed significant inhibition of Mtb growth at low concentrations (MIC < 20 µM) .
Antimicrobial Properties
The compound's activity against Mtb was confirmed through screening that yielded a high reconfirmation rate for inhibitory effects. Notably, some analogs demonstrated low cytotoxicity against HepG2 cells (IC20 > 40 µM), indicating a favorable selectivity index .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The following table summarizes the findings from SAR studies:
| Chemotype | Molecule | MIC (µM) | IC20 (µM) | Selectivity Index |
|---|---|---|---|---|
| 4-phenylpiperidine | 4PP-1 | 6.3 | >80 | High |
| Aminopyridylpyrimidine | APDP-1 | 10 | 0.028 | Very High |
| Aminomethylquinoxaline | AMQ-5 | 7.8 | 2.0 | High |
These results suggest that modifications to the core structure can significantly impact both potency and selectivity against bacterial targets.
Case Studies
Recent investigations have highlighted the potential therapeutic applications of this compound:
- Antitubercular Activity : In a study focusing on novel chemical entities inhibiting Mtb, compounds similar to this compound were shown to inhibit bacterial growth effectively while maintaining low toxicity to human cells .
- Comparative Analysis : A comparative analysis with structurally related compounds such as MK0557 and its cis/trans isomers indicates that stereochemistry plays a critical role in biological activity. For example, the cis configuration may enhance receptor binding affinity compared to its trans counterpart .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylate
- Molecular Formula: C₁₅H₁₇NO₄
- Molecular Weight : 275.30 g/mol
- Key Differences : The ethyl ester derivative lacks the carboxylic acid group, enhancing lipophilicity. This modification impacts bioavailability and metabolic stability, making it a precursor for prodrug strategies .
trans-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-furo[3,4-c]pyridine]-4-carboxylic Acid
- CAS No.: 328233-18-7
- Molecular Formula: C₁₄H₁₃NO₄
- Molecular Weight : 283.27 g/mol
- Key Differences: The trans isomer features a distinct spatial arrangement of the spiro junction (1,1' vs. This positional isomerism may influence receptor binding in biological systems .
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid
- CAS No.: 1239843-15-2
- Molecular Formula: C₂₀H₂₅NO₃
- Molecular Weight : 327.42 g/mol
- Key Differences: Replacement of the cyclohexane with a cyclopentane ring and substitution of the furopyridine with an isoquinoline system reduce steric bulk but introduce aromatic π-π stacking capabilities .
Structural and Functional Analysis of Analogous Spiro Compounds
Table 1: Comparative Properties of Selected Spirocyclic Carboxylic Acids
Key Findings from Research on Analogues
- Synthetic Accessibility : The ethyl ester derivative () is synthesized via esterification of the parent carboxylic acid, serving as a stable intermediate for further functionalization .
- Isomer-Specific Activity : trans-3'-Oxo isomers () exhibit distinct crystallinity and solubility profiles compared to cis counterparts, critical for formulation .
- Biological Relevance : The dione derivative () demonstrates enhanced cellular response to interferons, suggesting that ketone groups in the spiro system modulate bioactivity .
Preparation Methods
Spirocyclization Approach
- Starting Materials: Cyclohexanone derivatives and appropriately substituted furo[3,4-c]pyridine precursors.
- Key Step: Formation of the spirocyclic bond via nucleophilic attack or cycloaddition reactions, often facilitated by acid or base catalysis.
- Oxidation: Installation of the oxo group at the spiro center may be achieved by selective oxidation of a secondary alcohol intermediate or direct introduction via carbonyl-containing starting materials.
- Carboxylation: Introduction of the carboxylic acid group at the 4-position of the furo[3,4-c]pyridine ring can be done via carboxylation reactions such as lithiation followed by CO2 quenching or via functional group transformation of esters or nitriles.
Pd-Catalyzed Tandem Reactions (Emerging Method)
A recent study (2024) on Pd-catalyzed tandem dehydrogenation-olefination-decarboxylation (D-O-D-A) sequences of cyclohexyl carboxylic acids suggests a promising route to functionalized spirocyclic compounds structurally related to 1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid. The process involves:
- Use of Pd(π-cinnamyl)Cl dimer catalyst (10 mol%)
- Mono-protected amino acid ligands such as N-Ac-Val-OH (20 mol%)
- Oxidants like Ag2CO3 and bases such as Na2HPO4
- Hexafluoroisopropanol (HFIP) as solvent
- Reaction temperature around 110 °C under air for extended times (up to 36 h)
This method enables the formation of olefinated cyclohexyl carboxylic acid derivatives, which can be further transformed into spirocyclic frameworks by subsequent cyclization and oxidation steps. The protocol is robust and tolerates various substituents on cyclohexane rings, providing moderate to good yields of complex bicyclic lactones and related structures.
Preparation of Hydrochloride Salt
The hydrochloride salt of the trans isomer, trans-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-c]pyridine]-4-carboxylic acid hydrochloride (CAS No. 687640-97-7), is commercially available and typically prepared by:
- Reaction of the free acid with hydrochloric acid in a suitable solvent.
- Isolation by crystallization or precipitation.
- This salt form improves compound stability and handling properties.
Summary Table of Preparation-Related Data
| Aspect | Details |
|---|---|
| Molecular Formula | C13H13NO4 |
| Molecular Weight | 247.25 g/mol |
| Key Synthetic Strategies | Spirocyclization, selective oxidation, carboxylation, Pd-catalyzed tandem reactions |
| Catalysts and Reagents | Pd(π-cinnamyl)Cl dimer, N-Ac-Val-OH, Ag2CO3, Na2HPO4, HFIP solvent |
| Reaction Conditions | ~110 °C, under air, 24–36 hours |
| Salt Preparation | Free acid + HCl → Hydrochloride salt (trans isomer) |
| Commercial Availability | Hydrochloride salt available from suppliers in China |
Research Findings and Notes
- The Pd-catalyzed tandem dehydrogenation-olefination-decarboxylation method offers a versatile and efficient approach to functionalize cyclohexyl carboxylic acids, which can be adapted for the synthesis of the target spiro compound.
- The choice of ligand and base is critical to achieving high yield and selectivity.
- Longer reaction times improve product yield without compromising selectivity.
- The method tolerates various substituents, allowing for structural diversity in spirocyclic products.
- Commercial suppliers provide hydrochloride salts, indicating established protocols for salt formation and purification.
- No direct, fully detailed stepwise synthetic procedures are publicly documented, suggesting that synthesis may be proprietary or under patent protection.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via spirocyclization reactions. A common approach involves reacting homophthalic anhydride with ketimines derived from heterocyclic ketones to form the spirocyclic core . For scalable production, a two-step sequence from readily available starting materials (e.g., cyclohexane derivatives and furopyridine precursors) is recommended, yielding a single diastereomer with high purity . Key intermediates include pyridine-based precursors and spirocyclic anhydrides, which are characterized by H NMR and IR spectroscopy to confirm structural integrity .
Q. How is the spirocyclic structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : X-ray crystallography is the gold standard for resolving the three-dimensional spirocyclic architecture, particularly for verifying bond angles and torsion strain in the fused furopyridine-cyclohexane system . Complementary techniques include H NMR (80–600 MHz) for assessing proton environments and IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (COOH) functional groups . Elemental analysis ensures stoichiometric consistency .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Although toxicity data are limited, standard precautions for carboxylic acid derivatives apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of fine particulates .
- Store in a cool, dry environment away from ignition sources .
Advanced Research Questions
Q. How do stereochemical variations in the spirocyclic core influence bioactivity or binding affinity?
- Methodological Answer : Stereochemistry significantly impacts pharmacological properties. For example, the (1s,4s) diastereomer exhibits enhanced metabolic stability compared to its (1r,4r) counterpart due to reduced steric hindrance in enzyme-binding pockets . To assess this, chiral HPLC or circular dichroism (CD) can resolve enantiomers, while molecular docking studies (e.g., AutoDock Vina) predict binding modes to target proteins .
Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this spiro compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to elucidate reactivity toward electrophiles or nucleophiles . For instance, the electron-withdrawing carboxylic acid group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the furopyridine ring .
Q. What strategies are effective in resolving low yields during the cyclization step of its synthesis?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalysis : Use Lewis acids (e.g., ZnCl) to stabilize transition states .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time and minimizes decomposition .
Q. What analytical techniques are recommended for detecting degradation products under varying pH conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH, pH 1–13) combined with LC-MS/MS (QTOF or Orbitrap systems) identify degradation pathways. For example, acidic conditions may hydrolyze the lactone ring, while alkaline conditions deprotonate the carboxylic acid group . High-resolution mass spectrometry (HRMS) confirms degradation product structures .
Data Contradictions and Resolutions
Q. Discrepancies in reported synthetic yields: How to address variability across studies?
- Resolution : Yield variations often arise from differences in starting material purity, solvent grades, or heating methods. Reproducibility requires strict adherence to anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N/Ar) during imine formation . Cross-validate results using peer-reviewed protocols from and .
Q. Conflicting computational predictions vs. experimental reactivity: How to reconcile?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
